molecular formula C23H29N3O2S B10901816 5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one

5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one

Cat. No.: B10901816
M. Wt: 411.6 g/mol
InChI Key: HWRJSXIPIUUQDP-DOPVGSCVSA-N
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Description

5-[(E)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone ring, a hydrazone linkage, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the thiazolone ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.

    Hydrazone formation: This step involves the reaction of hydrazines with carbonyl compounds.

    Substitution reactions: Introduction of the isopropoxyphenyl and trimethylbicycloheptyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the hydrazone linkage or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired modification.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce hydrazines or amines.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology and Medicine

    Pharmacological studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biochemical probes: Used to study biological pathways and mechanisms.

Industry

    Materials science:

    Agriculture: Possible use as agrochemicals or pesticides.

Mechanism of Action

The mechanism of action for 5-[(E)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Compounds with similar thiazolone rings.

    Hydrazones: Molecules featuring hydrazone linkages.

    Substituted aromatic compounds: Compounds with similar aromatic substituents.

Uniqueness

The uniqueness of 5-[(E)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

(2E,5E)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N3O2S/c1-14(2)28-17-8-6-15(7-9-17)12-18-20(27)24-21(29-18)26-25-19-13-16-10-11-23(19,5)22(16,3)4/h6-9,12,14,16H,10-11,13H2,1-5H3,(H,24,26,27)/b18-12+,25-19+

InChI Key

HWRJSXIPIUUQDP-DOPVGSCVSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\N=C\3/CC4CCC3(C4(C)C)C)/S2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=NN=C3CC4CCC3(C4(C)C)C)S2

Origin of Product

United States

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